2-Bromodibenzothiophene
Overview
Description
2-Bromodibenzothiophene is a useful research compound. Its molecular formula is C12H7BrS and its molecular weight is 263.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis
2-Bromodibenzothiophene has been utilized in polymer synthesis. One study involved the preparation of a monomer with a dibenzothiophene moiety, 2-vinyldibenzothiophene, through Ni-catalyzed cross-coupling reaction with vinyl bromide. This was used for radical homopolymerization and copolymerization with styrene, achieving high yields and increasing thermal stability with the content of the dibenzothiophene unit (Shimomura et al., 1997). Additionally, living anionic polymerization of 2-vinyldibenzothiophene, synthesized from this compound, resulted in polymers with narrow molecular weight distribution and predictable molecular weight (Ávila-Ortega & Vázquez-Torres, 2007).
Chemical Synthesis
This compound has been instrumental in the synthesis of various chemical compounds. For instance, substitution reactions involving 4-methyldibenzothiophene produced 2-substituted products (Campaigne, Hewitt, & Ashby, 1969). Moreover, novel dibenzothiophen amino acid and cyclophane derivatives were produced, targeting the development of antibacterial compounds (Bremner et al., 2000).
Sensor Development
In the development of sensors, a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol was synthesized, demonstrating selective response for Hg(II) and Cu(II) (Rasheed et al., 2019).
Pharmaceutical Chemistry
This compound has been used in pharmaceutical chemistry, such as in one-pot synthesis of aminated benzo-fused heterocycles and N-substituted dibenzothiophenes via copper-catalyzed Ullmann Type Reaction (Alelaiwi & McKee, 2021).
Environmental Science
In environmental science, photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water was studied, highlighting the degradation process influenced by bromine substituents, which is relevant to understanding the environmental fate of such compounds (Eriksson et al., 2004).
Mechanism of Action
Target of Action
2-Bromodibenzothiophene is primarily used as an intermediate for the synthesis of more complex structures, specifically organic semiconductors . These semiconductors are used in light-emitting diodes (LEDs), field-effect transistors (FETs), and photovoltaic devices .
Mode of Action
The compound interacts with its targets by serving as a building block in the synthesis of organic semiconductors. For instance, it is used in the synthesis of bipolar 4,4′-bis (dibenzothiophene-S,S-dioxide-2-yl)triphenylamine (DSTPA), which contains a strongly electron-withdrawing core and a strongly electron-donating core with a biphenyl bridge . This structure allows DSTPA to easily accept both holes and electrons .
Biochemical Pathways
The compound plays a crucial role in the synthesis of organic semiconductors, which are integral to the functioning of various electronic devices .
Result of Action
The use of this compound in the synthesis of organic semiconductors leads to the creation of devices with high efficiency. For example, a vacuum-deposited blue PhOLED device with FIrPic as the phosphorescence emitter exhibited a maximum current efficiency of 35.6 cd A−1, power efficiencies of 29.4 lm W−1, and external quantum efficiencies of 20.0% .
Safety and Hazards
2-Bromodibenzothiophene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .
Future Directions
As an intermediate in the synthesis of organic semiconductor molecules, 2-Bromodibenzothiophene has potential applications in the development of devices used in OLED, OFET, and OPV . It can also be used as a raw material and pharmaceutical intermediate in drug discovery and industrial production synthesis . The future directions of this compound could involve exploring its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
2-Bromodibenzothiophene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is involved in copper-catalyzed Ullmann-type reactions, where it couples with primary and secondary amines to form N-substituted dibenzothiophenes . These interactions are crucial for the development of new pharmaceuticals and organic materials.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been observed to alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, in the copper-catalyzed Ullmann-type reaction, this compound binds to the copper catalyst, facilitating the formation of carbon-nitrogen bonds . This interaction is essential for the synthesis of N-substituted dibenzothiophenes and other complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and apoptosis . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes are crucial for the compound’s excretion and overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport properties are essential for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects
Properties
IUPAC Name |
2-bromodibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICRIUYZZESMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305909 | |
Record name | 2-Bromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22439-61-8 | |
Record name | 22439-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromodibenzothiophene a valuable precursor in organic synthesis?
A1: this compound serves as a versatile building block for creating various complex molecules. Its reactivity stems from the bromine atom, which can be readily substituted through reactions like the Nickel-catalyzed cross-coupling reaction [] and Copper (I)-catalyzed Ullmann C–N coupling []. This allows for the introduction of diverse functional groups, leading to the synthesis of novel materials with tailored properties.
Q2: How is this compound utilized in polymer chemistry?
A2: this compound acts as a key starting material for synthesizing monomers like 2-vinyldibenzothiophene [, ]. This monomer, containing the dibenzothiophene moiety, can undergo both homopolymerization and copolymerization with other monomers like styrene [, ]. The resulting polymers exhibit interesting thermal properties, with glass transition temperatures increasing proportionally with the content of the 2-vinyldibenzothiophene unit []. This highlights its potential in developing materials with enhanced thermal stability.
Q3: What are the advantages of using anionic polymerization for 2-vinyldibenzothiophene?
A3: Anionic polymerization of 2-vinyldibenzothiophene demonstrates a living character, meaning the polymerization proceeds without significant termination reactions []. This characteristic allows for precise control over the molecular weight and polydispersity of the resulting poly(2-vinyldibenzothiophene) []. Additionally, it enables the synthesis of well-defined block copolymers with controlled architectures by sequentially adding different monomers during the polymerization process [].
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